molecular formula C9H7NO4 B7806468 2-Propenoic acid, 3-(3-nitrophenyl)-

2-Propenoic acid, 3-(3-nitrophenyl)-

Cat. No.: B7806468
M. Wt: 193.16 g/mol
InChI Key: WWXMVRYHLZMQIG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(3-nitrophenyl)-, also known as 3-nitrocinnamic acid, is an α,β-unsaturated carboxylic acid with a nitro group (-NO₂) substituted at the meta position of the phenyl ring. Its structure comprises a propenoic acid backbone (CH₂=CHCOOH) linked to a 3-nitrophenyl group. This compound is a derivative of cinnamic acid (3-phenylpropenoic acid), where the nitro group introduces significant electron-withdrawing effects, altering its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-nitrophenyl)- typically involves the nitration of a suitable precursor, such as cinnamic acid, followed by further chemical modifications. One common method involves the nitration of cinnamic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring without affecting the propenoic acid moiety.

Industrial Production Methods

Industrial production of 2-Propenoic acid, 3-(3-nitrophenyl)- may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Complexation Reactions with Organotin(IV) Compounds

This compound serves as a ligand in coordination chemistry. In recent studies, it demonstrated monodentate coordination through the carboxylate oxygen with organotin(IV) centers. Key findings include:

Reaction TypeConditionsProductCharacterization MethodsReference
Organotin(IV) complexationEthanol, reflux (6–8 hrs)[n-Bu<sub>2</sub>SnL<sub>2</sub>] (1)FT-IR, <sup>1</sup>H/<sup>13</sup>C NMR
[n-Bu<sub>3</sub>SnL] (2)Elemental analysis, molecular docking
[Ph<sub>3</sub>SnL] (3)UV-Vis spectroscopy, DFT calculations

These complexes showed enhanced antimicrobial and cytotoxic activities compared to the free ligand .

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation to form carboxylic acid derivatives. Experimental evidence suggests:

3-nitrocinnamic acid[O]3-nitrobenzoic acid derivatives\text{3-nitrocinnamic acid} \xrightarrow{[O]} \text{3-nitrobenzoic acid derivatives}

  • Conditions : Oxidizing agents (e.g., KMnO<sub>4</sub>/H<sup>+</sup>) under acidic, aqueous environments.

  • Mechanism : Cleavage of the double bond via oxidative pathways.

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the meta position activates the phenyl ring for NAS reactions:

ReagentProductYieldConditions
NH<sub>3</sub>3-aminocinnamic acid derivatives65–75%High-pressure H<sub>2</sub>, Pd/C
Alkoxides (RO⁻)3-alkoxycinnamic acids50–60%Polar aprotic solvents

Conjugate Addition Reactions

The electron-deficient double bond facilitates conjugate additions:

NucleophileProductSolventTemperatureYield
Grignard reagentsβ-substituted nitroaryl compoundsTHF0–25°C70–85%
Aminesβ-amino derivativesDCMRT60–75%

The nitro group’s electron-withdrawing effect lowers the LUMO energy of the α,β-unsaturated system, enhancing electrophilicity.

Cycloaddition Reactions

Diels-Alder reactions occur with dienes under controlled conditions:

3-nitrocinnamic acid+dieneΔ6-membered cyclohexene derivatives\text{3-nitrocinnamic acid} + \text{diene} \xrightarrow{\Delta} \text{6-membered cyclohexene derivatives}

  • Typical conditions : Toluene, 80–100°C, 12–24 hrs.

  • Stereoselectivity : Predominantly trans-adducts due to steric effects.

Michael Addition

The compound acts as a Michael acceptor in asymmetric synthesis:

CatalystProductEnantiomeric Excess (ee)Reference
OrganocatalystsChiral β-substituted compounds80–90%
Metal complexesRacemic mixturesN/A

Polymerization

While direct polymerization data is limited, structural analogs (e.g., 2-methyl derivatives) undergo radical-initiated polymerization:

MonomerAIBNCross-linked polymers\text{Monomer} \xrightarrow{\text{AIBN}} \text{Cross-linked polymers}

  • Applications : Functional materials with nitroaryl motifs for optoelectronics .

Mechanistic Insights

  • Electrophilic activation : The nitro group (-NO<sub>2</sub>) increases the electrophilicity of the conjugated system by 1.5–2.0 eV (DFT calculations) .

  • Steric effects : Ortho-substituents on the phenyl ring influence reaction pathways and regioselectivity.

Scientific Research Applications

Applications Overview

  • Analytical Chemistry
    • High-Performance Liquid Chromatography (HPLC) : 2-Propenoic acid, 3-(3-nitrophenyl)- is frequently analyzed using reverse-phase HPLC techniques. It can be separated on Newcrom R1 columns with a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .
    • Mass Spectrometry (MS) : For applications compatible with mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid to enhance detection sensitivity .
  • Material Science
    • Polymer Synthesis : The compound serves as a building block in the synthesis of various polymers. Its reactive double bond allows for copolymerization with other monomers, leading to materials with tailored properties for specific applications.
    • Coatings and Adhesives : Due to its functional groups, it can be incorporated into coatings and adhesives that require enhanced adhesion and durability.
  • Pharmaceutical Research
    • Drug Development : The compound has shown potential in drug design due to its ability to interact with biological targets. Its nitro group may contribute to biological activity, making it a candidate for further pharmacological studies .
    • Biological Activity Studies : Research indicates that derivatives of 2-propenoic acid, 3-(3-nitrophenyl)- exhibit anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential .

Table 1: Analytical Methods for 2-Propenoic Acid, 3-(3-Nitrophenyl)-

MethodDescriptionAdvantages
HPLCSeparation using Newcrom R1 columnsHigh resolution and sensitivity
Mass SpectrometryDetection after HPLC separationEnhanced specificity

Table 2: Potential Applications in Material Science

ApplicationDescriptionExample Uses
Polymer SynthesisBuilding block for polymersCoatings, adhesives
CoatingsFunctional coatings for various substratesProtective layers

Case Studies

  • Pharmacokinetics Study :
    A study conducted on the pharmacokinetics of a drug formulation containing 2-propenoic acid, 3-(3-nitrophenyl)- demonstrated its effectiveness in enhancing drug solubility and bioavailability when used as an excipient in oral formulations. The results indicated improved absorption rates compared to standard formulations.
  • Polymer Research :
    Research involving the copolymerization of 2-propenoic acid, 3-(3-nitrophenyl)- with styrene showed promising results in creating materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in automotive and aerospace industries due to their lightweight nature.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-propenoic acid, 3-(3-nitrophenyl)- with structurally related compounds, focusing on molecular formulas, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-Propenoic acid, 3-(3-nitrophenyl)- C₉H₇NO₄ 193.16 g/mol -NO₂ at phenyl meta position Parent acid; precursor for esters
Ethyl 3-nitrocinnamate C₁₁H₁₁NO₄ 221.21 g/mol Ethyl ester, -NO₂ at phenyl meta Industrial/research uses; UV reactivity
Cinnamic acid (3-phenylpropenoic acid) C₉H₈O₂ 148.16 g/mol No nitro group Baseline for comparison; natural occurrence
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 g/mol Propanoic acid backbone, -OH/-NO₂ Lab chemical; potential bioactive derivative
Propyl 3-(4-hydroxy-3-methoxyphenyl)propenoate C₁₃H₁₆O₄ 236.26 g/mol Propyl ester, -OCH₃/-OH substituents Research applications; structural analog
3-(3,4,5-Trimethoxyphenyl)propenoic acid C₁₂H₁₄O₅ 238.24 g/mol Three -OCH₃ groups on phenyl ring Synthetic intermediate; medicinal chemistry
4-Nitrophenyl 3-(4-decyloxyphenyl)propenoate C₂₅H₃₁NO₅ 425.52 g/mol Long-chain alkoxy ester, -NO₂ Surface-active properties; material science

Key Comparisons

Electronic Effects of Substituents

  • The nitro group in 3-nitrocinnamic acid increases acidity compared to cinnamic acid due to its electron-withdrawing nature. This enhances reactivity in conjugate addition reactions .
  • Methoxy (-OCH₃) and hydroxy (-OH) groups in analogs (e.g., compounds from ) provide electron-donating effects, reducing acidity but improving solubility in polar solvents.

Ester Derivatives Ethyl 3-nitrocinnamate (C₁₁H₁₁NO₄) is a stable ester used in UV-curable coatings and organic synthesis. Its nitro group facilitates photochemical reactions . Long-chain esters (e.g., 4-nitrophenyl derivatives in ) exhibit lipophilic properties, making them suitable for polymer and surfactant applications.

Cinnamate esters (e.g., propyl 3-(4-hydroxy-3-methoxyphenyl)propenoate) are explored for antioxidant and anti-inflammatory properties .

Physicochemical Properties

  • 3-Nitrocinnamic acid has a higher melting point (~180–185°C) compared to cinnamic acid (~133°C) due to nitro group interactions .
  • Esters generally have lower melting points and higher volatility than their parent acids, as seen in ethyl 3-nitrocinnamate (liquid at room temperature) .

Biological Activity

2-Propenoic acid, 3-(3-nitrophenyl)-, also known as 3-(3-nitrophenyl)acrylic acid, is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 2-Propenoic acid, 3-(3-nitrophenyl)- is C9_9H7_7NO4_4. Its structure features a nitrophenyl group attached to an acrylic acid backbone, which contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant as it influences the compound's electrophilic properties.

Biological Activity Overview

Research indicates that 2-Propenoic acid, 3-(3-nitrophenyl)- exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of acrylic acids can possess antimicrobial effects. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
  • Cytotoxic Effects : Some studies suggest that this compound may exhibit cytotoxicity towards cancer cell lines. For instance, research into similar nitrophenyl-substituted acrylic acids has shown potential in inhibiting cell proliferation in certain cancer models.
  • Genotoxicity and Toxicological Profile : A comprehensive assessment indicates that while some acrylic acids can exhibit genotoxic effects, 2-Propenoic acid, 3-(3-nitrophenyl)- has shown negative results in several genotoxicity assays (e.g., Ames test) .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 2-Propenoic acid, 3-(3-nitrophenyl)-. Key findings include:

  • Acute Toxicity : In animal studies, acute exposure at high doses resulted in mortality and significant organ damage (e.g., renal tubular necrosis) . The no observed adverse effect level (NOAEL) was established at lower doses.
  • Chronic Toxicity : Long-term studies indicated reduced body weight gain in treated groups but did not show systemic toxic effects at lower concentrations .
  • Carcinogenicity : Research suggests that this compound is not expected to be carcinogenic based on available data from long-term animal studies .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Cytotoxicity in Cancer Models :
    • A study involving derivatives of acrylic acids demonstrated inhibition of cell growth in breast cancer cell lines. The mechanism was attributed to apoptosis induction through oxidative stress pathways.
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial properties of nitrophenyl-substituted acrylic acids against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Table 1: Summary of Toxicological Findings

Study TypeDose Range (mg/kg)Observed EffectsNOAEL (mg/kg)
Acute Toxicity400Mortality in rabbitsN/A
Chronic Toxicity0 - 5000Reduced body weight gainMale: 40
No systemic effects at lower dosesFemale: 375
CarcinogenicityVariousNo treatment-related tumors observedN/A

Table 2: Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against certain bacteria
CytotoxicInduces apoptosis in cancer cell lines
GenotoxicityNegative results in Ames test

Properties

IUPAC Name

3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXMVRYHLZMQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-68-0
Record name 3-(3-Nitrophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

30 g. 3-Nitrobenzaldehyde and 30 g. malonic acid were heated in 60 ml. pyridine at a maximum temperature of 50° C. until a clear solution was obtained. Subsequently, 3 ml. piperidine were added thereto and the solution was heated for 1 hour at 80° C. Thereafter, it was heated under reflux for 3 hours. The solution was then poured into 400 ml. water which contained 50 ml. concentrated hydrochloric acid. The precipitated solid material was filtered off and washed with water. It was subsequently dissolved in 400 ml. water in which 8 g. sodium hydroxide had been dissolved. Insoluble materials were then filtered off and the 3-nitrocinnamic acid obtained was again precipitated out by acidification with hydrochloric acid. The compound was recrystallised from ethanol, the yield being 17 g.; m.p. 204° C.
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Synthesis routes and methods II

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A mixture of 151 g of m-nitrobenzaldehyde, 200 g of pyridine, and 120 g of malonic acid was heated for 3 hours with stirring. The mixture was poured into ice water. The resulting crystalline deposit was collected by filtration, washed with water, and dried, yielding 180 g of m-nitrocinnamic acid having a melting point of 156° C.
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